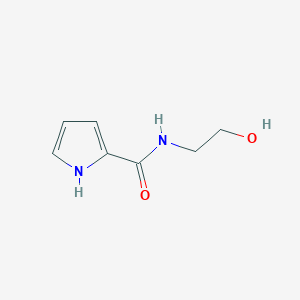

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-5-4-9-7(11)6-2-1-3-8-6/h1-3,8,10H,4-5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRVHTCGXNNLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole-2-carboxylic acid with ethanolamine. This reaction is carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Pyrrole-2-carboxylic acid+Ethanolamine→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid-supported acids or bases can be used to accelerate the reaction. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)-1H-pyrrole-2-carboxamide.

Reduction: Formation of N-(2-aminoethyl)-1H-pyrrole-2-carboxamide.

Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide has been identified as a promising candidate in the development of therapeutic agents. Its structural characteristics allow it to function as an effective mineralocorticoid receptor antagonist , which is beneficial in treating conditions such as hypertension and heart diseases. The compound has shown potential in ameliorating diabetic nephropathy, a common complication in diabetes patients, by modulating mineralocorticoid receptor activity .

Stability and Formulation

Recent patents describe methods for stabilizing this compound in solid formulations such as tablets and capsules. These formulations enhance the compound's storage stability and bioavailability, making it suitable for pharmaceutical applications . The incorporation of additives like lactose hydrate has been noted to prevent dissolution issues, thus improving the efficacy of the drug delivery system .

Biological Evaluation

The biological activities of this compound have been evaluated through various studies that highlight its anti-inflammatory properties. Research indicates that derivatives of pyrrole compounds exhibit bioactivity against pro-inflammatory cytokines, suggesting that this compound could play a role in managing inflammatory diseases .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that certain pyrrole derivatives can inhibit inflammatory mediators effectively. For instance, compounds synthesized from pyrrole frameworks have shown promising results in reducing inflammation markers, indicating their potential utility in developing anti-inflammatory drugs . Furthermore, docking studies reveal favorable interactions with COX-2 binding sites, which are critical in inflammation pathways .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for further evaluation. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds. For example, a study reported the successful synthesis of various pyrrole derivatives with detailed characterization using IR and NMR spectroscopy .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Physicochemical Properties

- Crystallinity :

- N-Nitro-1H-pyrrole-2-carboxamide forms 1D supramolecular chains via N–H⋯O bonds, whereas 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibits polymorph-dependent packing (e.g., chains along a-axis vs. c-axis) .

- The hydroxyethyl group’s flexibility may reduce crystallinity compared to rigid substituents like benzyl or nitro groups.

Key Research Findings

Substituent Effects :

- Hydroxyethyl and nitro groups improve solubility and crystallinity, respectively, but trade-offs exist between flexibility and stability.

- Benzyl and thiazole substituents enhance lipophilicity, favoring membrane penetration in drug design .

Polymorphism: Structural analogs like 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide demonstrate how minor packing differences impact material properties, critical for pharmaceutical formulation .

Reactivity :

Biological Activity

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrrole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrrole derivatives with amines or carboxylic acids. The synthesis typically involves:

- Formation of the pyrrole ring : Starting materials such as 2-cyanopyrrole or pyrrole-2-carboxylic acid are reacted under acidic conditions.

- Amidation : The introduction of the hydroxyethyl group occurs through nucleophilic substitution, leading to the formation of the carboxamide.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Antifungal Activity

The compound has also demonstrated antifungal activity against various fungal strains. In vitro tests indicated that it inhibited the growth of Candida albicans with an IC50 value of approximately 25 µg/mL .

Anticancer Activity

Recent research highlights the potential anticancer effects of this compound. In cell line studies, it showed cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 15 µM

- A549 (lung cancer) : IC50 = 20 µM

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1 phase in cancer cells, which is crucial for preventing tumor growth.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, including this compound, demonstrating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on MCF-7 and A549 cells, revealing that treatment with this compound resulted in significant cell death compared to control groups .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions between activated pyrrole-2-carboxylic acid derivatives and 2-hydroxyethylamine. For example, a two-step procedure involves:

Activation : Use coupling agents like HATU or EDCI with a base (e.g., DIPEA) in anhydrous dichloromethane (DCM) to generate the reactive intermediate.

Amination : React the activated ester with 2-hydroxyethylamine under nitrogen at 0–5°C to minimize side reactions.

Optimization includes controlling stoichiometry (1.2:1 molar ratio of amine to activated ester) and reaction time (4–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. LC-MS and -NMR are critical for verifying product identity and monitoring byproducts .

Q. How should researchers validate the structural identity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- -NMR : Key signals include the pyrrole ring protons (δ 6.3–6.8 ppm, multiplet), hydroxyethyl group (δ 3.5–3.7 ppm for –CHOH), and amide proton (δ 8.1–8.3 ppm).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 169.1) and isotopic patterns.

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., DCM/hexane). SHELX programs (SHELXL/SHELXS) refine the structure, with R-factors <0.05 indicating high accuracy .

Q. What analytical techniques are essential for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>95% required for pharmacological studies).

- TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.

- pH stability assays : Incubate the compound in buffers (pH 2–12) for 24 hours and analyze degradation via LC-MS. Hydrolytic instability at extreme pH may necessitate formulation adjustments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from tautomerism or conformational flexibility. For example:

- Tautomerism : The pyrrole ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use -NMR or 2D-COSY to identify tautomeric forms.

- Solvent effects : Polar solvents (DMSO-d) can stabilize specific conformers. Compare spectra in CDCl vs. DMSO-d to isolate solvent-induced shifts.

- Dynamic NMR : Variable-temperature -NMR (25–80°C) can reveal slow-exchange processes affecting splitting patterns .

Q. What strategies are effective for crystallizing this compound, and how do polymorphic forms impact pharmacological properties?

- Methodological Answer :

- Crystallization : Use solvent diffusion (e.g., DCM layered with hexane) or slow cooling from ethanol. SHELXD/SHELXE can solve crystal structures, with hydrogen-bonding motifs (N–H⋯O, C–H⋯π) dictating packing .

- Polymorph impact : Different polymorphs may exhibit varying solubility and bioavailability. Conduct dissolution studies (e.g., USP Apparatus II) and correlate with PXRD data to identify the most stable form .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). The hydroxyethyl group’s hydrogen-bonding capacity is critical for binding affinity.

- QSAR models : Train models on analogues (e.g., substituents at pyrrole-C3/C5) to predict logP, pKa, and IC. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental approaches mitigate challenges in scale-up synthesis (e.g., racemization or byproduct formation)?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing epimerization during amide bond formation.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.

- In-line analytics : Implement PAT tools (FTIR, Raman) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.